molecular formula C10H16O2 B159956 4,5-Epoxydec-2(trans)-enal CAS No. 134454-31-2

4,5-Epoxydec-2(trans)-enal

Cat. No.: B159956
CAS No.: 134454-31-2
M. Wt: 168.23 g/mol
InChI Key: HIOMEXREAUSUBP-MLXLLJIISA-N
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Description

4,5-Epoxydec-2(trans)-enal is an organic compound characterized by the presence of an epoxy group and an aldehyde group. It is a trans-isomer, meaning the substituents are on opposite sides of the double bond. This compound is known for its reactivity and is often studied for its interactions with biological molecules.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Epoxydec-2(trans)-enal can be synthesized through various methods, including the epoxidation of unsaturated aldehydes. One common method involves the use of peracids, such as m-chloroperoxybenzoic acid, to oxidize the double bond in dec-2-enal, forming the epoxy group.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the epoxidation reaction under controlled conditions.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) under mild conditions.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Epoxy derivatives with various functional groups.

Scientific Research Applications

4,5-Epoxydec-2(trans)-enal has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its interactions with proteins and nucleic acids, particularly in the context of oxidative stress and cellular damage.

    Medicine: Explored for its potential role in the development of therapeutic agents targeting oxidative damage.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

    4,5-Epoxydec-2(cis)-enal: The cis-isomer of 4,5-Epoxydec-2(trans)-enal, with substituents on the same side of the double bond.

    4,5-Epoxyoct-2(trans)-enal: A shorter-chain analog with similar reactivity.

    4,5-Epoxydec-3(trans)-enal: An isomer with the epoxy group at a different position.

Uniqueness: this compound is unique due to its specific structural configuration, which influences its reactivity and interactions with biological molecules. The trans-configuration provides distinct steric and electronic properties compared to its cis-isomer, affecting its behavior in chemical and biological systems.

Properties

IUPAC Name

(E)-3-[(2S,3S)-3-pentyloxiran-2-yl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOMEXREAUSUBP-MLXLLJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; Floral, fruity aroma
Record name 4,5-Epoxy-(E)-2-decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 4,5-Epoxy-(E)-2-decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.943-0.949
Record name 4,5-Epoxy-(E)-2-decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1560/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

134454-31-2
Record name trans-4,5-Epoxy-(E)-2-decenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134454-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Epoxy-2-decenal, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134454312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-EPOXY-2-DECENAL, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9K240ZU36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What raises safety concerns about using 4,5-Epoxydec-2(trans)-enal as a flavoring agent?

A1: Research indicates that this compound exhibits genotoxic properties. [, ] While it did not induce gene mutations in bacterial cells, it tested positive in an in vitro micronucleus assay. [] Further investigation using an in vivo Comet assay revealed that this compound caused DNA damage in the liver of rats, confirming its genotoxic potential. [] This finding raises concerns about its safety as a food additive.

Q2: How were the genotoxicity studies on this compound conducted?

A2: Initial studies involved bacterial reverse mutation assays (Ames test) and in vitro micronucleus assays. [] Following positive in vitro results, an in vivo micronucleus assay was performed, but limitations in demonstrating bone marrow exposure led to inconclusive results. [] To further investigate the potential for genotoxicity, an in vivo Comet assay was conducted on both liver and duodenum tissues in rats. [] This assay directly measures DNA damage in specific tissues, providing a more comprehensive assessment of genotoxicity.

Q3: What is the significance of pathology peer review in interpreting genotoxicity tests like the Comet assay?

A3: Interpreting the results of genotoxicity tests, particularly when a positive result is observed, requires careful consideration of potential confounding factors such as tissue site toxicity. [] Pathology peer review plays a crucial role in this process by providing an independent expert evaluation of tissue samples to identify any pre-existing or treatment-related changes that could influence the test results. For example, in studies of the flavoring agent perillaldehyde, pathology peer review helped identify precursor tissue changes indicative of toxicity, which were crucial for accurately interpreting the Comet assay results. []

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